3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHGNURHMVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired pyrazolopyridine system . Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes a series of reactions to form the pyrazolopyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Tropomyosin Receptor Kinases (TRKs)
One of the primary applications of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine is its role as an inhibitor of Tropomyosin receptor kinases (TRKs). These kinases are critical in various cellular processes, including proliferation and differentiation. Overexpression or continuous activation of TRKs has been linked to several cancers. Studies indicate that this compound exhibits nanomolar inhibitory activity against TRKA, making it a promising candidate for targeted cancer therapy .
2. Anticancer Properties
The inhibition of TRK activity by this compound leads to downstream effects on key signaling pathways such as Ras/Erk and PI3K/Akt, which are crucial in cancer biology. In vitro assays have demonstrated that this compound effectively inhibits TRK-mediated cellular processes, highlighting its potential as an anticancer agent .
3. Derivatization Potential
The unique structure of this compound allows for further derivatization to explore new pharmacological profiles. This adaptability makes it an attractive scaffold for the development of new drug candidates targeting various diseases beyond cancer .
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex heterocyclic systems. Its ability to undergo various chemical reactions allows chemists to create derivatives with diverse functional groups .
2. Reaction Mechanisms
Common synthetic routes involving this compound include nucleophilic substitution reactions where amines or thiols can replace the bromine atom. Additionally, it can participate in oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions with sodium borohydride .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound inhibits their kinase activity, which is crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven differences:
Key Observations :
- Ring System : Pyrimidine-core analogues (e.g., 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) exhibit distinct electronic properties due to the electron-deficient pyrimidine ring, enhancing interactions with kinase targets .
- Halogen Position : Moving bromine from C3 to C5 (e.g., 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine) reduces electrophilic reactivity at the pyridine ring, altering regioselectivity in cross-coupling reactions .
- Protecting Groups : THP-protected derivatives (e.g., 6-Bromo-3-iodo-THP-protected analogue) improve solubility but may hinder binding to hydrophobic enzyme pockets .
Comparison :
- The target compound is synthesized via silica sulfuric acid (SSA)-catalyzed cyclization under microwave irradiation, offering moderate to high yields (75–95%) .
- Triazole hybrids require additional click chemistry steps, reducing overall efficiency compared to direct cyclization methods .
- Fe₃O4@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enhance yields for unsubstituted pyrazolo[3,4-b]pyridines but are less effective for brominated derivatives due to steric hindrance .
Pharmacological and Physicochemical Properties
Table 1: Bioactivity and Physicochemical Comparison
Key Findings :
- The target compound demonstrates superior anticancer activity (IC₅₀ = 1.2 μM against HepG2) compared to analogues like 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (IC₅₀ = 3.8 μM) due to enhanced lipophilicity (logP = 2.8) and optimal polar surface area (41.6 Ų) .
- Triazole hybrids exhibit potent antibacterial activity (MIC = 0.25 μg/mL) but lack anticancer efficacy, highlighting the trade-off between target selectivity and substituent design .
Biological Activity
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine, a member of the pyrazolopyridine family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique heterocyclic structure characterized by a fused pyrazole and pyridine ring system. The presence of bromine and methyl groups at specific positions contributes to its chemical reactivity and biological interactions.
Target Proteins
The primary biological target for this compound is Tropomyosin Receptor Kinases (TRKs) . These kinases are crucial in various signaling pathways involved in cell growth and differentiation.
Mode of Action
The compound acts as an inhibitor of TRK activity, which leads to the suppression of downstream signaling pathways such as:
- Ras/Erk
- Phospholipase C-gamma (PLC-γ)
- PI3K/Akt
This inhibition can result in the reduced proliferation of cancer cell lines and other biological effects relevant to disease states .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and interference with angiogenesis .
Table 1: Summary of Anticancer Activity Studies
Antitubercular Activity
In a study focused on Mycobacterium tuberculosis, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their antitubercular properties. The findings indicated that certain substitutions on the pyrazolo[3,4-b]pyridine scaffold enhanced activity against the H37Rv strain of Mycobacterium tuberculosis .
Table 2: Antitubercular Activity Results
| Compound | Substitutions | MIC (μg/mL) | Activity |
|---|---|---|---|
| 16k | N(1)CH3, C(5)CO2Et | 6.25 | Active |
| 16aa | C(3)C6H5 | 12.5 | Moderate |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses good plasma stability with low inhibitory activity against cytochrome P450 isoforms except CYP2C9. This profile suggests a favorable metabolic pathway that could minimize drug-drug interactions in therapeutic settings .
Case Studies
Recent research has highlighted the potential of this compound in treating various conditions:
- Cancer Treatment : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
- Tuberculosis : Another investigation showed that derivatives with specific substitutions were effective against multi-drug resistant strains of tuberculosis.
Q & A
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens binding affinities to targets like AChE or kinases, guiding SAR studies .
- MD simulations : Assess stability in biological membranes, critical for drug delivery optimization .
How to resolve contradictions in reported biological activity data?
Advanced
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Structural analogs : Compare bromine positioning (e.g., 3-Bromo vs. 6-Bromo isomers) and substituent effects .
- Dosage and delivery : MOF encapsulation vs. free compound alters bioavailability .
What strategies functionalize the bromine atom for further derivatization?
Advanced
Bromine serves as a versatile handle for:
- Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids for biaryl systems .
- Nucleophilic substitution : React with amines or thiols to introduce polar groups .
- Photocatalytic C–H activation : Direct arylation without pre-functionalization .
How to design derivatives for specific protein targets?
Q. Advanced
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups at 4,6-positions) to enhance hydrophobic interactions with kinase binding pockets .
- Fragment-based drug design : Use X-ray co-crystallography to identify key hydrogen bonds with AChE .
- Proteolysis-targeting chimeras (PROTACs) : Link pyrazolo[3,4-b]pyridine warheads to E3 ligase ligands for targeted degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
